molecular formula C17H17N5O4S2 B2625774 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one CAS No. 2034522-28-4

1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one

Cat. No. B2625774
CAS RN: 2034522-28-4
M. Wt: 419.47
InChI Key: GIPKXBQCHWPLLY-UHFFFAOYSA-N
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Description

1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H17N5O4S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications

Pharma Market and Patents

  • The compound is identified in the context of azetidine, pyrrolidine, and piperidine derivatives, useful as alpha-subtype selective 5-HT-1D receptor agonists, potentially for migraine treatment with fewer side effects (Habernickel, 2001).

Synthesis and Antimicrobial Activities

  • It is involved in the synthesis of new 1,2,4-triazoles, Mannich and Schiff bases, with a study showing good to moderate antimicrobial activity for most synthesized compounds (Bayrak et al., 2009).

Surface Activity and Antibacterial Effects

  • The compound is used as a precursor for synthesizing biologically active heterocycles, showing effectiveness as surface-active agents and possessing antimicrobial activity (El-Sayed, 2006).

Antitubercular and Antimicrobial Activities

  • In pharmacological studies, derivatives of this compound show antimicrobial and antitubercular activities, indicating potential in treating bacterial infections and tuberculosis (Dave et al., 2007).

Potential as Anticancer Agents

  • A novel sulfur heterocyclic thiophene derivative containing this compound, among others, was studied for its potential as a human topoisomerase IIα inhibiting anticancer agent (Murugavel et al., 2019).

Inhibitory Mechanism Against Caspase-3

  • The compound is part of a study on disubstituted 1,2,3-triazoles, which were evaluated as inhibitors against caspase-3, an enzyme involved in apoptosis (Jiang & Hansen, 2011).

properties

IUPAC Name

1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]-4-thiophen-2-ylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c1-20-9-13(12(6-15(20)23)14-4-3-5-27-14)16(24)22-7-11(8-22)28(25,26)17-19-18-10-21(17)2/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPKXBQCHWPLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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